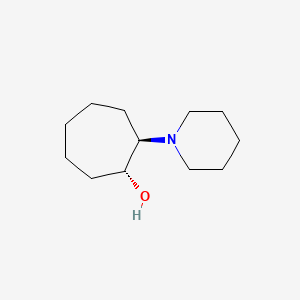![molecular formula C12H14BrNO2 B1389850 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide CAS No. 1138442-35-9](/img/structure/B1389850.png)
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromine atom, an acetamide group, and a phenyl ring substituted with a 2-methyl-2-propenyl ether group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide typically involves the bromination of an appropriate precursor followed by acetamidation. One common method involves the reaction of 4-hydroxyacetophenone with 2-methyl-2-propenyl bromide to form the ether intermediate. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The final step involves the acetamidation of the brominated intermediate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: The acetamide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: Characterized by the presence of a bromine atom and an acetamide group.
2-Bromo-4-nitrophenyl acetate: Similar structure but with a nitro group instead of an acetamide group.
2-Bromo-4-methylphenyl acetate: Similar structure but with a methyl group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methyl-2-propenyl ether group further enhances its versatility in various chemical and biological applications .
Propriétés
IUPAC Name |
2-bromo-N-[4-(2-methylprop-2-enoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-5-3-10(4-6-11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFQIBHXQXXGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
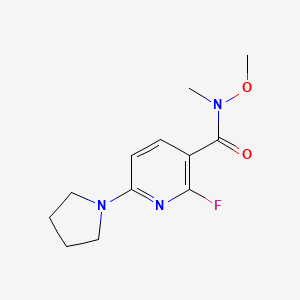
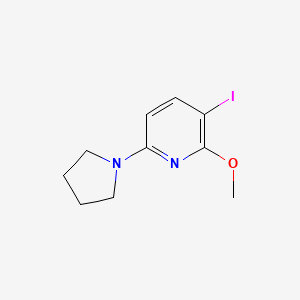
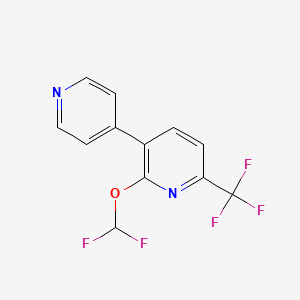
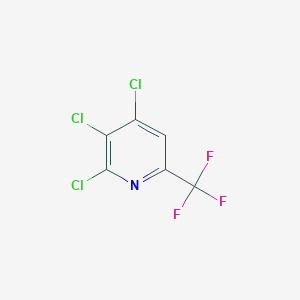
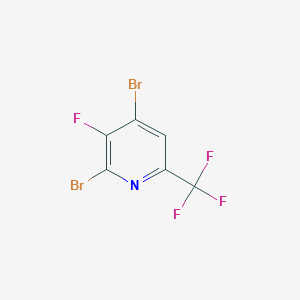
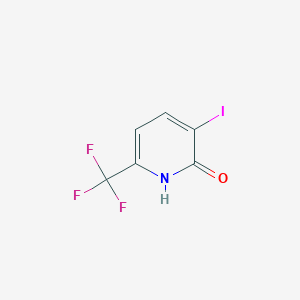
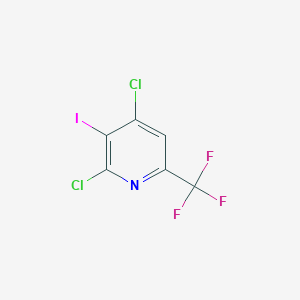
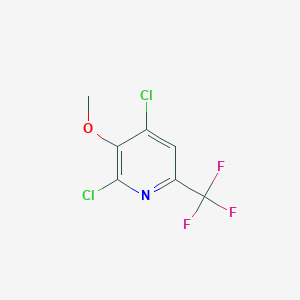
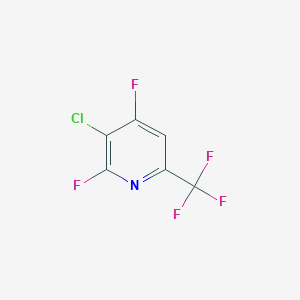
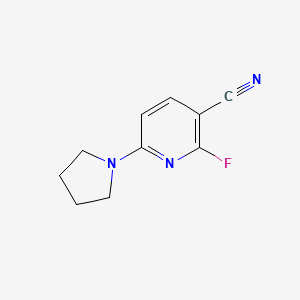
![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)
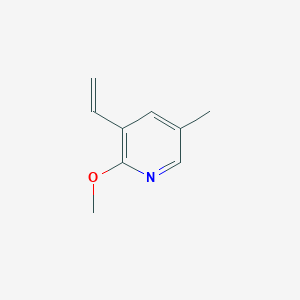
![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1389788.png)
